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Introduction

ACY-1083 is a potent and highly selective, brain-penetrant inhibitor of Histone Deacetylase 6
(HDACS®6).[1][2] With an IC50 of 3 nM, it exhibits approximately 260-fold greater selectivity for
HDACSG6 over all other HDAC isoforms.[1][2] HDACSG is a unique, primarily cytoplasmic enzyme
that plays a crucial role in various cellular processes, including microtubule dynamics,
mitochondrial transport, and protein quality control.[3][4] By inhibiting HDAC6, ACY-1083 leads
to the hyperacetylation of its substrates, most notably a-tubulin.[3] This increase in a-tubulin
acetylation is associated with enhanced mitochondrial transport and function within neurons,
making ACY-1083 a promising therapeutic candidate for neurological disorders characterized
by impaired axonal transport, such as chemotherapy-induced peripheral neuropathy (CIPN).[3]

[5]

These application notes provide detailed protocols for the use of ACY-1083 in primary neuron
culture experiments to investigate its neuroprotective and neuro-regenerative effects.

Data Presentation

Table 1: ACY-1083 Properties and In Vivo Dosing
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Property Value Reference
Target HDAC6 [1112]

IC50 3nM [1](2]
Selectivity ~260-fold vs. other HDACs [11[3]
Bioavailability Brain-penetrant [2]

Typical In Vivo Dose (mice) 10 mg/kg (i.p.) [6][7]

20% 2-hydroxypropyl-B-
) ) cyclodextrin + 0.5%
Vehicle for In Vivo Use [5][7]
hydroxypropyl methylcellulose

in water

Table 2: Recommended Concentration Ranges for ACY-1083 in Primary Neuron Culture

L Recommended . .
Application . Incubation Time
Concentration Range

Neuroprotection Assays 30 nM - 300 nM 24 - 48 hours

Neurite Outgrowth Assays 10nM -1 uM 24 - 72 hours

Mitochondrial Transport
10nM -1 uM 4 - 24 hours
Assays

Note: The optimal concentration and incubation time should be determined empirically for each
specific experimental setup.

Signaling Pathways and Experimental Workflows
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ACY-1083 Mechanism of Action
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Caption: Mechanism of action of ACY-1083 in neurons.
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Experimental Workflow: Neuroprotection Assay

Culture Primary Induce Oxidative Stress Treat with ACY-1083 Incubate for 24-48h Assess Neuronal Viability
Cortical Neurons (e.g., with HCA or Glutamate) (30 nM - 300 nM) (e.g., MTT or Live/Dead Assay)

Click to download full resolution via product page
Caption: Workflow for assessing the neuroprotective effects of ACY-1083.
Experimental Protocols

Protocol 1: Primary Cortical Neuron Culture

This protocol is adapted from established methods for isolating and culturing primary cortical
neurons from embryonic rodents.[1][2][5]

Materials:

Timed-pregnant rodent (e.g., E15.5 mouse or E18 rat)

o DMEM (high glucose)

o Fetal Bovine Serum (FBS)

e Horse Serum

e Neurobasal Medium

e B-27 Supplement

e GlutaMAX

 Penicillin-Streptomycin

e Trypsin-EDTA (0.25%)

e DNase |
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e Poly-D-lysine or Poly-L-lysine

e Laminin

« Sterile dissection tools

 Sterile conical tubes (15 mL and 50 mL)

e Cell strainer (70 pm)

e Hemocytometer or automated cell counter
o Culture plates or coverslips

Procedure:

e Coating Culture Surfaces:

o One day prior to dissection, coat culture plates or coverslips with 100 pg/mL Poly-D-lysine
or Poly-L-lysine in sterile water overnight at 37°C.

o On the day of dissection, wash the coated surfaces three times with sterile PBS and then
coat with 5 pg/mL laminin in PBS for at least 2 hours at 37°C.

» Dissection and Dissociation:
o Euthanize the timed-pregnant animal according to approved institutional guidelines.

o Dissect the cerebral cortices from the embryos in ice-cold dissection medium (e.g.,
HBSS).

o Remove the meninges and mince the cortical tissue into small pieces.

o Transfer the tissue to a 15 mL conical tube and incubate in 0.25% Trypsin-EDTA at 37°C
for 15 minutes.

o Add DNase I to a final concentration of 100 pg/mL and gently triturate the tissue with a
fire-polished Pasteur pipette until a single-cell suspension is achieved.
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» Plating Neurons:

(¢]

Pass the cell suspension through a 70 pum cell strainer to remove any remaining clumps.
o Centrifuge the cells at 300 x g for 5 minutes.

o Resuspend the cell pellet in plating medium (Neurobasal medium supplemented with B-
27, GlutaMAX, and Penicillin-Streptomycin).

o Count the viable cells using a hemocytometer and Trypan Blue.

o Plate the neurons on the pre-coated culture surfaces at a desired density (e.g., 5 x 104
cells/well for a 24-well plate for neurite outgrowth assays).

o Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.
e Maintenance:
o After 24 hours, replace half of the medium with fresh, pre-warmed maintenance medium.

o Continue to replace half of the medium every 2-3 days.

Protocol 2: Neurite Outgrowth Assay

This protocol allows for the quantification of neurite extension in response to ACY-1083
treatment.

Materials:

e Primary cortical neurons cultured on coverslips or in multi-well plates
e ACY-1083 stock solution (in DMSO)

o Paraformaldehyde (PFA), 4% in PBS

e Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

» Blocking buffer (e.g., 5% BSAin PBS)
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Primary antibody against a neuronal marker (e.g., B-lll tubulin)

Fluorescently-labeled secondary antibody

DAPI or Hoechst stain for nuclear counterstaining

Fluorescence microscope with image analysis software
Procedure:
e Treatment:

o After 24-48 hours in culture, treat the primary neurons with varying concentrations of ACY-
1083 (e.g., 10 nM, 100 nM, 1 uM) or vehicle (DMSO).

o Incubate the cells for 24-72 hours.

e Immunocytochemistry:

[e]

Fix the cells with 4% PFA for 15 minutes at room temperature.

o Wash three times with PBS.

o Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.

o Wash three times with PBS.

o Block non-specific antibody binding with blocking buffer for 1 hour.

o Incubate with the primary antibody (e.g., anti-B-11l tubulin) overnight at 4°C.
o Wash three times with PBS.

o Incubate with the fluorescently-labeled secondary antibody for 1-2 hours at room
temperature, protected from light.

o Wash three times with PBS.

o Mount the coverslips with a mounting medium containing DAPI or Hoechst.
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e Image Acquisition and Analysis:
o Acquire images using a fluorescence microscope.

o Use image analysis software (e.g., ImageJ with the NeuronJ plugin) to trace and measure
the length of the longest neurite or the total neurite length per neuron.

o Quantify the data from multiple fields of view and multiple independent experiments.

Protocol 3: Mitochondrial Transport Assay

This protocol uses live-cell imaging to assess changes in mitochondrial movement in response
to ACY-1083.

Materials:

Primary cortical neurons cultured on glass-bottom dishes or coverslips

e ACY-1083 stock solution (in DMSO)

o MitoTracker dye (e.g., MitoTracker Red CMXRos or MitoTracker Green FM)
 Live-cell imaging medium (e.g., pre-warmed Neurobasal medium without phenol red)

o Confocal or fluorescence microscope equipped with a live-cell imaging chamber (maintaining
37°C and 5% CO2)

Procedure:
e Staining and Treatment:

o Treat mature primary neurons (e.g., DIV 7-10) with ACY-1083 (e.g., 100 nM, 1 uM) or
vehicle for 4-24 hours.

o During the last 30 minutes of treatment, incubate the cells with MitoTracker dye (e.g., 50-
100 nM) in pre-warmed medium.

o Wash the cells twice with pre-warmed live-cell imaging medium.
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e Live-Cell Imaging:
o Place the culture dish on the microscope stage within the environmental chamber.
o ldentify axons of healthy-looking neurons.

o Acquire time-lapse images of mitochondrial movement within the axons at a rate of one
frame every 2-5 seconds for a total of 2-5 minutes.

e Data Analysis:

o Generate kymographs from the time-lapse image series using software like ImageJ. A
kymograph will display the movement of mitochondria over time in a single 2D image.

o From the kymographs, quantify the following parameters:
» Mitochondrial Velocity: The speed of moving mitochondria.

= Mobile vs. Stationary Mitochondria: The percentage of mitochondria that are moving
versus those that are stationary.

» Anterograde and Retrograde Transport: The direction of mitochondrial movement.

Protocol 4: Neuroprotection Assay against Oxidative
Stress

This protocol evaluates the ability of ACY-1083 to protect primary neurons from oxidative
stress-induced cell death.

Materials:

Primary cortical neurons cultured in multi-well plates

ACY-1083 stock solution (in DMSO)

Oxidative stress-inducing agent (e.g., Homocysteic acid (HCA) or Glutamate)

Cell viability assay reagents (e.g., MTT, or Live/Dead Viability/Cytotoxicity Kit)
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o Plate reader (for MTT assay) or fluorescence microscope (for Live/Dead assay)

Procedure:

e Treatment:

o Pre-treat the primary neurons with various concentrations of ACY-1083 (e.g., 30 nM, 100
nM, 300 nM) or vehicle for 1-2 hours.

o Induce oxidative stress by adding HCA (e.g., 5 mM) or glutamate (e.g., 25 uM) to the
culture medium.

o Incubate the cells for 24-48 hours.

e Assessment of Cell Viability (MTT Assay Example):

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

(¢]

[¢]

Add solubilization solution (e.g., DMSO or a specialized detergent-based solution) to
dissolve the formazan crystals.

[¢]

Measure the absorbance at 570 nm using a plate reader.

[¢]

Calculate cell viability as a percentage of the untreated control.

e Assessment of Cell Viability (Live/Dead Assay Example):

o Incubate the cells with the Live/Dead assay reagents (e.g., calcein-AM for live cells and
ethidium homodimer-1 for dead cells) according to the manufacturer's instructions.

o Visualize the live (green) and dead (red) cells using a fluorescence microscope.

o Quantify the percentage of live cells in multiple fields of view.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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